molecular formula C16H15ClO3 B2758823 3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid CAS No. 946055-58-9

3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid

Cat. No.: B2758823
CAS No.: 946055-58-9
M. Wt: 290.74
InChI Key: ZTHNROQWCPZUIT-UHFFFAOYSA-N
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Description

3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid (C₁₀H₁₁ClO₃) is a substituted phenylpropanoic acid derivative characterized by a chloro group at position 3 and a methoxy group at position 4 on one phenyl ring, with a second phenyl group and a propanoic acid chain attached to the central carbon (Figure 1). Its SMILES notation is COC1=C(C=C(C=C1)CCC(=O)O)Cl, and it is identified by InChIKey MAYOFTZUJPQKET-UHFFFAOYSA-N .

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO3/c1-20-15-8-7-12(9-14(15)17)13(10-16(18)19)11-5-3-2-4-6-11/h2-9,13H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTHNROQWCPZUIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CC(=O)O)C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methoxybenzaldehyde and phenylacetic acid.

    Condensation Reaction: The first step involves a condensation reaction between 3-chloro-4-methoxybenzaldehyde and phenylacetic acid in the presence of a base such as sodium hydroxide. This reaction forms an intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
Research indicates that derivatives of 3-phenylpropanoic acid exhibit anti-inflammatory effects. Specifically, compounds with similar structures have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory process. The introduction of chlorine and methoxy groups enhances the biological activity of these compounds, making them potential candidates for developing anti-inflammatory medications .

Anticancer Activity
Studies have shown that certain 3-phenylpropanoic acid derivatives can inhibit cancer cell proliferation. The presence of electron-withdrawing groups like chlorine increases the compound's potency against various cancer cell lines. For instance, a related compound demonstrated significant cytotoxic effects on breast cancer cells, suggesting that 3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid may possess similar properties .

Neuroprotective Effects
The neuroprotective potential of this compound is also being explored. Research into related phenylpropanoic acids has indicated their ability to protect neuronal cells from oxidative stress and apoptosis. This property could be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Applications

Metabolic Studies
In biochemical research, this compound has been utilized to study metabolic pathways involving gut microbiota. Its metabolites have been shown to influence lipid metabolism and glucose homeostasis, indicating potential applications in managing metabolic disorders such as obesity and diabetes .

Synthesis of Biologically Active Compounds
This compound serves as a precursor in synthesizing various biologically active molecules. Its structural features allow for modifications that can lead to new compounds with enhanced pharmacological profiles. For example, it can be transformed into amides or esters that exhibit improved activity against specific biological targets .

Agricultural Applications

Herbicide Development
The unique chemical structure of this compound has led to its investigation as a potential herbicide. Its ability to inhibit specific enzymes in plants can disrupt growth processes, making it effective against certain weed species. Field studies have demonstrated its efficacy in controlling unwanted vegetation without adversely affecting crop yields .

Data Table: Summary of Applications

Application AreaSpecific Use CaseRelevant Findings
Medicinal ChemistryAnti-inflammatory agentsInhibition of COX enzymes; enhanced activity with substitutions
Anticancer activitySignificant cytotoxic effects on cancer cell lines
Neuroprotective effectsProtection against oxidative stress in neuronal cells
Biochemical ApplicationsMetabolic studiesInfluence on lipid metabolism and glucose homeostasis
Synthesis of active compoundsPrecursor for biologically active derivatives
Agricultural ApplicationsHerbicide developmentEffective control of specific weed species

Case Studies

  • Anti-inflammatory Research : A study published in PubMed evaluated the anti-inflammatory effects of phenylpropanoic acid derivatives, highlighting the role of halogen substitutions in enhancing COX inhibition. The findings suggest a promising avenue for developing new anti-inflammatory drugs based on this scaffold .
  • Neuroprotection in Animal Models : Experimental models demonstrated that related compounds could significantly reduce neuronal cell death caused by oxidative stress, indicating potential applications in neurodegenerative disease therapies .
  • Agricultural Field Trials : Field trials assessing the herbicidal efficacy of phenylpropanoic acid derivatives showed a marked reduction in weed populations without harming crop growth, supporting its application in sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorinated Phenylpropanoic Acid Derivatives

Marine-derived chlorinated 3-phenylpropanoic acids, such as 3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid and 3-(3-chloro-4-hydroxyphenyl)propanoic acid, share a similar backbone but differ in substitution patterns (Table 1). These compounds, isolated from Streptomyces coelicolor LY001, demonstrate selective antimicrobial activity:

  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1 in ) showed significant inhibition of Escherichia coli and Staphylococcus aureus (MIC values: 8–16 µg/mL) but was inactive against Candida albicans .
  • 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3 in ) exhibited similar antibacterial activity but lower potency compared to dichloro analogs .

Key Structural Differences :

  • The absence of a second chlorine atom at position 5 may reduce steric hindrance and electronic effects, impacting target binding .
Rhodanine-Containing Derivatives

Compounds such as (D,Z)-2-(5-(3-(3-Chlorophenoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (Compound 42 in ) incorporate a rhodanine moiety (a thiazolidinone ring) linked to the phenylpropanoic acid core. These derivatives are synthesized from D- or L-phenylalanine and exhibit distinct stereochemical and physicochemical properties:

  • Melting Points : 55–57°C for Compound 42 vs. 137–140°C for the L-isomer (Compound 39 in ) .
  • Optical Activity : High enantiomeric excess (ee = 75–85%) and specific rotations (e.g., [α]²⁵D = +126.61° for Compound 42) suggest stereochemistry-dependent biological interactions .

Functional Implications :

Cryptophycin Macrocyclic Depsipeptides

In cryptophycins (e.g., cryptophycin-52), 3-(3-chloro-4-methoxyphenyl)alanine (Unit B in ) serves as a building block. Unlike the target compound, this unit is integrated into a 16-membered macrocycle with two hydroxy acids and two amino acids. Cryptophycins are potent antitubulin agents with sub-nanomolar cytotoxicity against cancer cells .

Structural Contrast :

Positional Isomers and Esters
  • Ethyl 3-(3-chloro-4-methoxyphenyl)-3-oxopropanoate (): The esterification of the carboxylic acid and addition of a ketone group (C=O) increase hydrophobicity, which may enhance blood-brain barrier penetration .

Biological Activity

3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid, also known by its CAS number 946055-58-9, is a compound of significant interest in medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a propanoic acid backbone with a chloro and methoxy substitution on the phenyl ring. The structural formula can be represented as follows:

C16H16ClO2\text{C}_{16}\text{H}_{16}\text{ClO}_2

Research indicates that this compound interacts with various biological targets, influencing several biochemical pathways. Its mechanism of action is primarily attributed to:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Receptor Modulation : It potentially modulates receptor activities that are crucial for various physiological responses.

Antimicrobial Activity

One study highlighted the antimicrobial properties of related compounds within the same chemical class. It was observed that certain derivatives exhibited significant activity against various bacterial strains, suggesting a potential for developing new antimicrobial agents based on this structure .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. For instance, its structural analogs have demonstrated efficacy in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer models. The compound's ability to induce apoptosis in cancer cells has been noted, likely through the regulation of oxidative stress and caspase pathways .

Study on Acaricidal Activity

A series of experiments evaluated the acaricidal activity of 3-aryl propionic acid derivatives against Psoroptes cuniculi, a mange mite. The results indicated that compounds with similar structures could serve as effective acaricides, thereby highlighting the potential agricultural applications of this compound .

Fermentation Enhancement in Ruminococcus albus

In another study, 3-phenylpropanoic acid was shown to enhance the fermentation efficiency of Ruminococcus albus, a bacterium involved in cellulose digestion. The addition of this compound significantly increased cellulose hydrolysis rates compared to controls, indicating its potential role as a growth promoter in ruminant nutrition .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. Research into SAR has revealed that modifications at specific positions on the phenyl rings can drastically alter biological efficacy. For example, substituents such as methoxy and chloro groups enhance lipophilicity and receptor binding affinity .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameActivity TypeIC50 (nM)
This compoundAntimicrobialTBD
Ethyl 3-PhenylpropionateAcaricidalTBD
4-Chloro-2-(5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol)AnticancerTBD

Note: TBD indicates that specific IC50 values are yet to be determined.

Q & A

Q. What are the recommended synthetic routes for 3-(3-Chloro-4-methoxyphenyl)-3-phenylpropanoic acid, and how do reaction conditions influence yield?

The synthesis of arylpropanoic acids often involves Friedel-Crafts acylation or Suzuki coupling to introduce substituents. For example, substituted phenylpropanoyl derivatives can be synthesized using palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., N₂) to stabilize intermediates . Reaction optimization may require varying catalysts (e.g., Pd(PPh₃)₄), solvents (e.g., THF/DMF), and temperatures (60–100°C) to balance steric hindrance from the chloro and methoxy groups. Evidence from analogous compounds suggests that protecting groups for the methoxy moiety (e.g., methyl ethers) may improve regioselectivity .

Q. How can the physicochemical properties of this compound be characterized, and what databases provide reliable data?

Key properties include molecular weight (calculated as 316.78 g/mol), solubility (likely polar aprotic solvents like DMSO), and logP (estimated via computational tools like PubChem). The NIST Chemistry WebBook provides validated spectroscopic data (e.g., IR, NMR) for structurally related 3-arylpropanoic acids, which can guide experimental characterization . Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are recommended to assess thermal stability, particularly given the electron-withdrawing chloro group .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of substituents (e.g., methoxy vs. chloro positions) .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₃ClO₃) and detects isotopic patterns from chlorine .
  • HPLC-UV/ELSD : Quantifies purity (>95%) and identifies impurities, especially regioisomers formed during synthesis .

Q. What safety precautions are necessary when handling this compound in the lab?

Chlorinated aromatic compounds often require stringent safety measures:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Waste disposal : Neutralize acidic residues with bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?

SAR analysis should compare substituent effects:

  • The 3-chloro group may enhance lipophilicity and receptor binding, similar to bioactive chlorophenyl derivatives in enzyme inhibition assays .
  • The 4-methoxy group could modulate electronic effects, altering metabolic stability (e.g., cytochrome P450 interactions) . Methodology: Test against target enzymes (e.g., cyclooxygenases) using fluorometric assays and correlate activity with computational docking (AutoDock Vina) .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar compounds?

Discrepancies often arise from assay conditions (e.g., pH, solvent). For example, conflicting IC₅₀ values for chlorophenylpropanoic acids in kinase inhibition studies may reflect:

  • Solvent effects : DMSO concentrations >1% can denature proteins, skewing results .
  • Cell line variability : Use isogenic cell lines to control for genetic background . Resolution: Replicate assays under standardized conditions (e.g., PBS buffer, 0.5% DMSO) and validate with orthogonal methods (e.g., SPR vs. fluorescence polarization) .

Q. How can computational modeling optimize the synthesis and reactivity of this compound?

  • DFT calculations : Predict transition states for key steps (e.g., acylation), identifying energy barriers influenced by the chloro-methoxy substitution pattern .
  • Molecular dynamics : Simulate solvent interactions to optimize crystallization conditions . Application: Use Gaussian 16 or ORCA to model reaction pathways and reduce trial-and-error experimentation .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Scale-up issues include:

  • Exothermic reactions : Chloro-substituted intermediates may decompose at high temperatures. Use controlled batch reactors with cooling jackets .
  • Purification : Chromatography is impractical at large scales. Switch to recrystallization (e.g., ethanol/water mixtures) or acid-base extraction . Data-driven approach: Monitor reaction progress with inline FTIR to detect byproducts early .

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